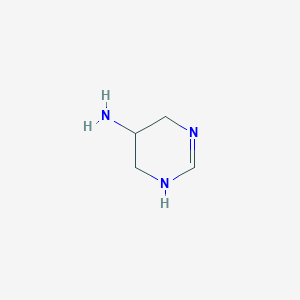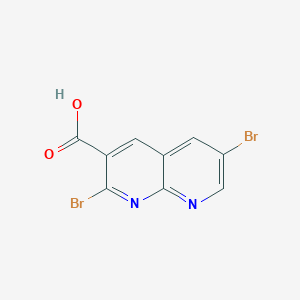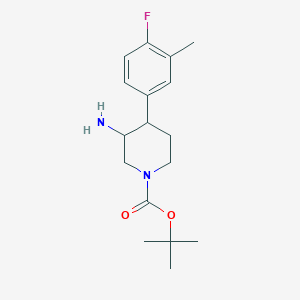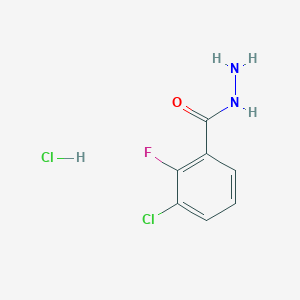
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group and multiple fluorine atoms, which contribute to its high chemical stability and reactivity. It is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
The synthesis of 2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile typically involves the reaction of chlorinated and fluorinated precursors under specific conditions. One common method involves the reaction of a chlorinated fluorocarbon with malononitrile in the presence of a suitable catalyst. The reaction conditions often require high temperatures and pressures to achieve the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products. Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile involves its interaction with specific molecular targets. The chloro and fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile can be compared with other similar compounds, such as:
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: This compound also contains multiple fluorine atoms and a chloro group, but differs in its cyclic structure.
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: This compound has a similar fluorinated backbone but includes a carboxylic acid group instead of malononitrile. The uniqueness of this compound lies in its combination of a chloro group with a highly fluorinated linear chain and a malononitrile moiety, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7ClF7N2 |
|---|---|
Peso molecular |
280.53 g/mol |
Nombre IUPAC |
2-(1-chloro-2,2,3,3,4,4,4-heptafluorobutylidene)propanedinitrile |
InChI |
InChI=1S/C7ClF7N2/c8-4(3(1-16)2-17)5(9,10)6(11,12)7(13,14)15 |
Clave InChI |
ODAXRHHILQYZAG-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C(C(C(C(F)(F)F)(F)F)(F)F)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)


